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Compound of Interest

Compound Name: 4,6-Difluoro-2-methylpyrimidine

Cat. No.: B099523

In-depth Technical Guide: 4,6-Difluoro-2-
methylpyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,6-Difluoro-2-methylpyrimidine is a fluorinated heterocyclic compound belonging to the
pyrimidine family. Pyrimidine derivatives are of significant interest in medicinal chemistry due to
their presence in the nucleobases of DNA and RNA and their broad range of pharmacological
activities. The introduction of fluorine atoms into organic molecules can significantly alter their
physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to
biological targets, often leading to enhanced therapeutic potential. This guide provides a
comprehensive overview of the chemical identity, synthesis, and known biological context of
4,6-Difluoro-2-methylpyrimidine.

Chemical Identity and Synonyms

The precise identification of a chemical compound is fundamental for research and

development.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b099523?utm_src=pdf-interest
https://www.benchchem.com/product/b099523?utm_src=pdf-body
https://www.benchchem.com/product/b099523?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099523?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Identifier Value

IUPAC Name 4,6-difluoro-2-methylpyrimidine[1]

CAS Number 18382-80-4[1]

Molecular Formula CsHaF2N2[1]

Molecular Weight 130.10 g/mol [1]

Canonical SMILES CC1=NC(=CC(=N1)F)F[1]

nChi INChl=1S/C5H4F2N2/c1-3-8-4(6)2-5(7)9-
3/h2H,1H3[1]

InChlKey ALVMGJIVBZPATCW-UHFFFAOYSA-N[1]

Synonyms:[1]

4,6-difluoro-2-methylpyrimidine

* RefChem:508069

e 854-868-8

e PYRIMIDINE, 4,6-DIFLUORO-2-METHYL- (8Cl,9Cl)
e SCHEMBL9009750

e MFCD18449394

e AKOS006372239

o« SB56148

e SY142482

¢ Pyrimidine,4,6-difluoro-2-methyl-(8ci,9ci)

e EN300-105601
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e 71198726003

Physicochemical Properties

A summary of computed physicochemical properties is provided below. These values are
predictions and may differ slightly from experimental results.

Property Value Source
XLogP3 15 PubChem[1]
Hydrogen Bond Donor Count 0 PubChem[1]
Hydrogen Bond Acceptor

Count 2 PubChem[1]
Rotatable Bond Count 0 PubChem|[1]
Exact Mass 130.03425446 PubChem[1]
Monoisotopic Mass 130.03425446 PubChem[1]
Topological Polar Surface Area  25.8 A2 PubChem[1]
Heavy Atom Count 9 PubChem[1]
Complexity 104 PubChem

Synthesis and Experimental Protocols

The synthesis of 4,6-Difluoro-2-methylpyrimidine typically involves a two-step process: the
synthesis of the precursor 4,6-dihydroxy-2-methylpyrimidine, followed by a fluorination reaction.

Synthesis of 4,6-dihydroxy-2-methylpyrimidine
Reaction: Condensation of acetamidine hydrochloride with a malonic ester.
Experimental Protocol (based on similar syntheses):[2][3]

e Preparation of Sodium Methoxide: In a round-bottom flask equipped with a reflux condenser
and a stirring bar, dissolve sodium metal (1 equivalent) in anhydrous methanol under an inert
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atmosphere (e.g., nitrogen or argon).

Condensation Reaction: To the freshly prepared sodium methoxide solution, add
acetamidine hydrochloride (1 equivalent) and dimethyl malonate (1 equivalent).

Reflux: Heat the reaction mixture to reflux and maintain for 3-5 hours. The progress of the
reaction can be monitored by thin-layer chromatography (TLC).

Work-up: After cooling to room temperature, remove the methanol under reduced pressure.
Dissolve the resulting solid in water.

Acidification and Isolation: Cool the aqueous solution in an ice bath and acidify to a pH of 1-2
with concentrated hydrochloric acid. The product, 4,6-dihydroxy-2-methylpyrimidine, will
precipitate as a white solid.

Purification: Collect the solid by filtration, wash with cold water and then with cold methanol,
and dry under vacuum.

Acetamidine HCI

(Dimethyl Malonate]

4,6-dihydroxy-2-methylpyrimidine

Sodium Methoxide
in Methanol

4,6-dihydroxy-2-methylpyrimidine

4,6-Difluoro-2-methylpyrimidine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [I[UPAC name and synonyms for 4,6-Difluoro-2-
methylpyrimidine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b099523#iupac-name-and-synonyms-for-4-6-difluoro-
2-methylpyrimidine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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